molecular formula C16H20FN3O B2716598 N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide CAS No. 2411289-48-8

N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide

Cat. No.: B2716598
CAS No.: 2411289-48-8
M. Wt: 289.354
InChI Key: ZKRPBGGICWUVCS-UHFFFAOYSA-N
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Description

“N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide” is an organic compound that belongs to the class of compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . The compound has a molecular formula of C16H20FN3O and a molecular weight of 289.354.


Synthesis Analysis

The synthesis of new amides of the N-methylpiperazine series, including “this compound”, has been reported in the literature . The synthesis involves reactions of 1-methylpiperazine or 3- and 4- (4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 2935, 2844, 2808 cm−1 (C-H), 1602–1438 cm−1 (aromatic C=C, C=N), and 1269–1146 cm−1 (C-N, C-O) . The 1H-NMR and 13C-NMR spectra provide further details about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and spectroscopic data. The compound has a melting point of 169–170 °C . The IR, 1H-NMR, and 13C-NMR spectra provide information about the types of bonds and functional groups present in the molecule .

Future Directions

The future directions for research on “N-[[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in indole derivatives for their diverse biological activities , this compound could be explored for newer therapeutic possibilities.

Properties

IUPAC Name

N-[[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-3-4-16(21)18-12-13-11-14(17)5-6-15(13)20-9-7-19(2)8-10-20/h5-6,11H,7-10,12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRPBGGICWUVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=C(C=CC(=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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